methanol](/img/structure/B13152259.png)
[1-(Aminomethyl)cyclopropyl](thiolan-3-yl)methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(Aminomethyl)cyclopropylmethanol: is an organic compound with the molecular formula C₉H₁₇NOS It is characterized by the presence of a cyclopropyl group, an aminomethyl group, and a thiolan-3-yl group attached to a methanol moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Aminomethyl)cyclopropylmethanol typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Cyclopropyl Group: The cyclopropyl group can be introduced through a cyclopropanation reaction, where an alkene reacts with a carbene or carbenoid reagent.
Introduction of the Aminomethyl Group: The aminomethyl group can be added via a Mannich reaction, where formaldehyde, an amine, and a compound containing an active hydrogen atom react to form a β-amino carbonyl compound.
Formation of the Thiolan-3-yl Group: The thiolan-3-yl group can be synthesized through a thiol-ene reaction, where a thiol reacts with an alkene in the presence of a radical initiator.
Attachment of the Methanol Moiety: The final step involves the attachment of the methanol moiety through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of 1-(Aminomethyl)cyclopropylmethanol may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This can include the use of continuous flow reactors, advanced catalysts, and green chemistry principles.
化学反応の分析
Types of Reactions
1-(Aminomethyl)cyclopropylmethanol: undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or alcohol derivatives.
Substitution: Nucleophilic substitution reactions can replace the hydroxyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperoxybenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles like halides, amines, and thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol and alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
1-(Aminomethyl)cyclopropylmethanol: has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 1-(Aminomethyl)cyclopropylmethanol involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. The exact mechanism depends on the specific application and the biological system being studied.
類似化合物との比較
1-(Aminomethyl)cyclopropylmethanol: can be compared with other similar compounds, such as:
Cyclopropylmethanol: Lacks the aminomethyl and thiolan-3-yl groups, resulting in different chemical and biological properties.
Thiolan-3-ylmethanol: Lacks the cyclopropyl and aminomethyl groups, leading to different reactivity and applications.
Aminomethylcyclopropane: Lacks the thiolan-3-yl and methanol groups, resulting in distinct chemical behavior.
The uniqueness of 1-(Aminomethyl)cyclopropylmethanol
特性
分子式 |
C9H17NOS |
|---|---|
分子量 |
187.30 g/mol |
IUPAC名 |
[1-(aminomethyl)cyclopropyl]-(thiolan-3-yl)methanol |
InChI |
InChI=1S/C9H17NOS/c10-6-9(2-3-9)8(11)7-1-4-12-5-7/h7-8,11H,1-6,10H2 |
InChIキー |
OYFZYBXJJSGELC-UHFFFAOYSA-N |
正規SMILES |
C1CSCC1C(C2(CC2)CN)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


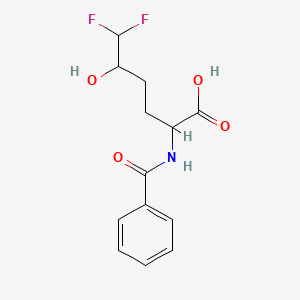
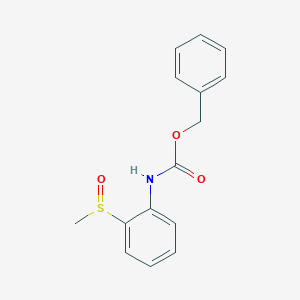
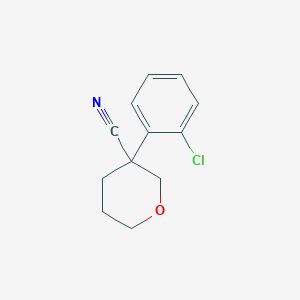
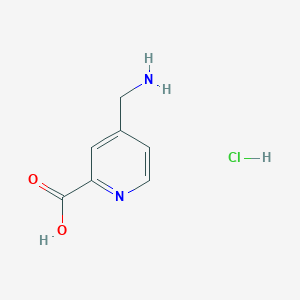
![1-Benzoylbicyclo[3.2.1]octan-8-one](/img/structure/B13152194.png)

![(1R,5S,6R)-3-Benzyl-3-azabicyclo[3.1.0]hexane-6-carbonitrile](/img/structure/B13152211.png)

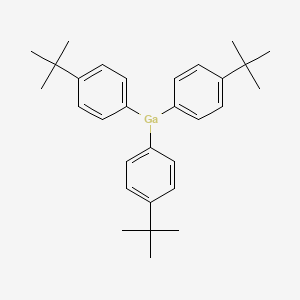
![N-(cyclopropylsulfonyl)-3-(1-hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-7-yl)propanamide](/img/structure/B13152217.png)
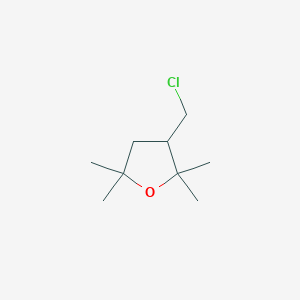
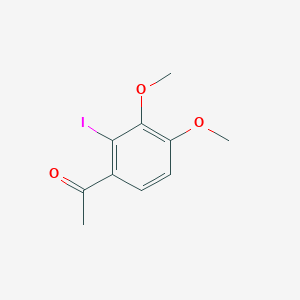

![9a-Methyloctahydro-1H-pyrido[1,2-a]pyrazine](/img/structure/B13152251.png)
